molecular formula C14H12Cl2N2O2S B14091971 N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B14091971
M. Wt: 343.2 g/mol
InChI Key: POLBNOTXKZYWBY-UHFFFAOYSA-N
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Description

N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3-Dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(2-Chlorobenzylidene)-3,4-dimethoxybenzohydrazide
  • N’-(2,3-Dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide

Uniqueness

N’-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both dichlorobenzylidene and methylbenzenesulfonohydrazide moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For instance, the dichlorobenzylidene group can enhance the compound’s ability to interact with biological targets, while the sulfonohydrazide group can improve its solubility and stability.

Properties

Molecular Formula

C14H12Cl2N2O2S

Molecular Weight

343.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3

InChI Key

POLBNOTXKZYWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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